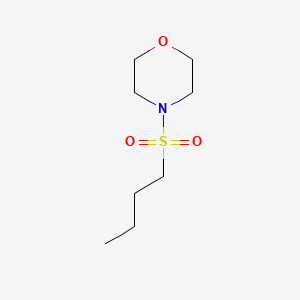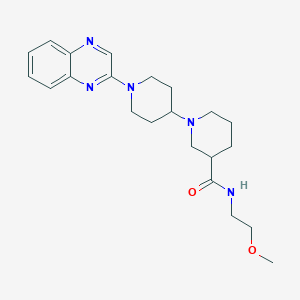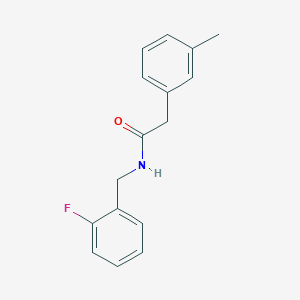![molecular formula C18H19ClN2O5S B5381544 3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5381544.png)
3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide, also known as MK-2206, is a small molecule inhibitor that has been widely used in scientific research. It belongs to the class of allosteric inhibitors and is used as a tool compound to study the function of protein kinases. MK-2206 has been shown to be effective in inhibiting the activity of AKT, a serine/threonine kinase that plays a key role in cell survival, proliferation, and metabolism.
Mécanisme D'action
3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide is an allosteric inhibitor of AKT, which means that it binds to a site on the protein other than the active site and changes its conformation, thereby inhibiting its activity. AKT is a key signaling protein that regulates cell survival, proliferation, and metabolism by phosphorylating downstream targets. 3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide inhibits the phosphorylation of AKT and its downstream targets, leading to cell death and tumor regression.
Biochemical and Physiological Effects:
3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide has been shown to have potent anti-tumor activity in preclinical models of various cancers, including breast, prostate, and lung cancer. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. In addition, 3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide is its specificity for AKT, which makes it a valuable tool compound for studying the function of this protein kinase. In addition, 3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide has been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, one limitation of 3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide is its toxicity at high doses, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on 3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of interest is the development of more potent and selective inhibitors of AKT. Finally, the use of 3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide in clinical trials for the treatment of cancer, diabetes, and Alzheimer's disease is an important future direction for research.
Méthodes De Synthèse
3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide is synthesized by the reaction of 3-chloro-N-(4-methoxy-3-nitrophenyl)benzamide and 4-morpholinylsulfonyl chloride in the presence of a base. The nitro group in the starting material is reduced to an amino group, and the sulfonyl chloride group is displaced by the morpholine group. The resulting product is purified by column chromatography to obtain pure 3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide.
Applications De Recherche Scientifique
3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide has been extensively used in scientific research to study the function of AKT and its role in various diseases such as cancer, diabetes, and Alzheimer's disease. It has been shown to inhibit the activity of AKT in cancer cells, leading to apoptosis and tumor regression. In addition, 3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide has been used to study the role of AKT in insulin signaling and glucose metabolism in diabetes. Furthermore, 3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease by inhibiting the activity of AKT and reducing the accumulation of beta-amyloid plaques.
Propriétés
IUPAC Name |
3-chloro-N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5S/c1-25-16-6-5-15(20-18(22)13-3-2-4-14(19)11-13)12-17(16)27(23,24)21-7-9-26-10-8-21/h2-6,11-12H,7-10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVXCGBKJXFNKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5381480.png)


![N~1~,N~1~-dimethyl-N~4~-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,4-piperidinedicarboxamide](/img/structure/B5381493.png)
![2-(4-{[1-(2,4-dichlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B5381501.png)
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B5381506.png)
![1'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5381510.png)
![(3aR*,7aS*)-2-[(1-isopropyl-1H-imidazol-2-yl)methyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5381513.png)
![6,8-dichloro-3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5381519.png)
![3-(4-fluorophenyl)-5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5381522.png)
![(3S*,5R*)-1-(cyclopropylmethyl)-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5381528.png)
![N,N,N'-trimethyl-N'-[((2R,5S)-5-{[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]methyl}tetrahydrofuran-2-yl)methyl]ethane-1,2-diamine](/img/structure/B5381552.png)
![8-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5381553.png)
